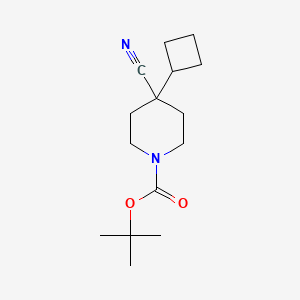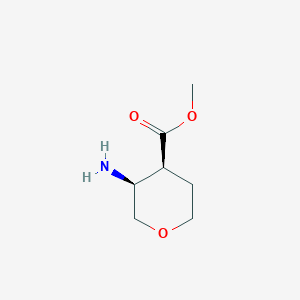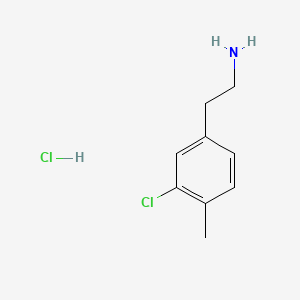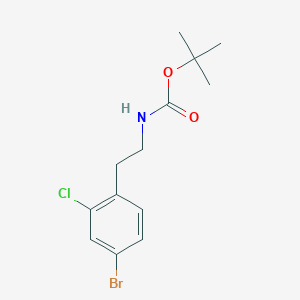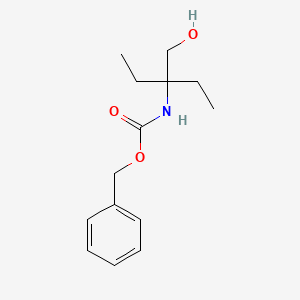
Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a 3-(hydroxymethyl)pentan-3-yl group. This compound is typically used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
- Another method involves the reaction of benzyl alcohol with 3-(hydroxymethyl)pentan-3-isocyanate. This reaction proceeds under mild conditions and yields the desired carbamate product .
Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate: can be synthesized through the reaction of benzyl chloroformate with 3-(hydroxymethyl)pentan-3-amine under basic conditions.
Industrial Production Methods: Industrial production of This compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium on carbon (Pd-C) can enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, amines, thiols
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Primary amines
Substitution: Substituted benzyl derivatives
Aplicaciones Científicas De Investigación
Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate: has several scientific research applications:
Mecanismo De Acción
The mechanism of action of benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be cleaved under specific conditions, releasing the free amine. This property is utilized in peptide synthesis, where the compound protects the amine functionality during the coupling of amino acids . The molecular targets and pathways involved depend on the specific application of the compound, such as its use in drug development or polymer production .
Comparación Con Compuestos Similares
Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate: can be compared with other carbamate compounds:
Benzyl carbamate: Similar in structure but lacks the 3-(hydroxymethyl)pentan-3-yl group.
tert-Butyl carbamate: Contains a tert-butyl group instead of a benzyl group.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Contains a fluorenylmethoxy group and is used as a protecting group for amines in peptide synthesis.
Uniqueness: This compound is unique due to the presence of the 3-(hydroxymethyl)pentan-3-yl group, which imparts specific chemical properties and reactivity. This makes it suitable for specialized applications in organic synthesis and drug development .
Propiedades
Fórmula molecular |
C14H21NO3 |
|---|---|
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
benzyl N-[3-(hydroxymethyl)pentan-3-yl]carbamate |
InChI |
InChI=1S/C14H21NO3/c1-3-14(4-2,11-16)15-13(17)18-10-12-8-6-5-7-9-12/h5-9,16H,3-4,10-11H2,1-2H3,(H,15,17) |
Clave InChI |
JXGJVQQOQRIGSB-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(CO)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]methanol](/img/structure/B13507730.png)
![(E)-N-[1-(2-bromo-4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B13507747.png)
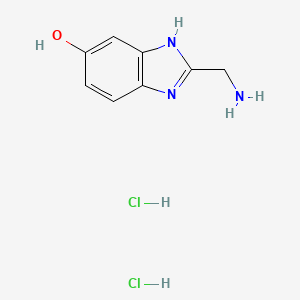
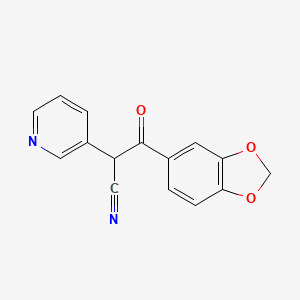
![Ethyl 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B13507764.png)
